
1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a mercaptoethyl group, a dioxo-tetrahydropyrimidine ring, and a carboxylic acid group
Preparation Methods
The synthesis of 1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multiple steps, including the formation of the tetrahydropyrimidine ring and the introduction of the mercaptoethyl and carboxylic acid groups. Common synthetic routes may involve the use of starting materials such as urea, thiols, and carboxylic acids, with reaction conditions that include specific temperatures, solvents, and catalysts. Industrial production methods may utilize more efficient and scalable processes, often involving automated systems and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The dioxo-tetrahydropyrimidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid include:
2-Mercaptoethanol: Known for its use in reducing disulfide bonds in proteins.
N,N’-bis(2-mercaptoethyl)isophthalamide: A heavy metal chelator with neuroprotective properties.
Cysteamine: An organosulfur compound with both amine and thiol functional groups. Compared to these compounds, this compound is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C7H8N2O4S |
|---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
2,4-dioxo-1-(2-sulfanylethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4S/c10-5-4(6(11)12)3-9(1-2-14)7(13)8-5/h3,14H,1-2H2,(H,11,12)(H,8,10,13) |
InChI Key |
CKVULQPPUSRTEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14876958.png)
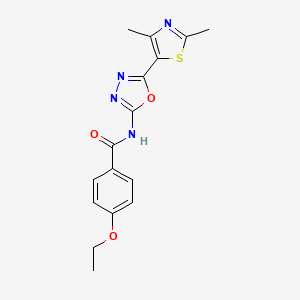
![1-Oxa-4-azaspiro[5.6]dodecan-5-one](/img/structure/B14876972.png)
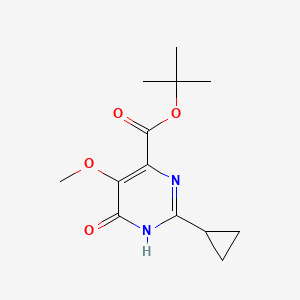
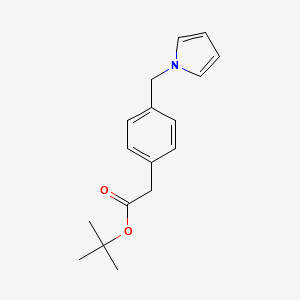
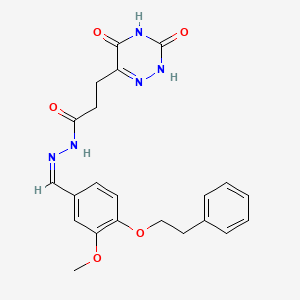
![2-({4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}amino)butan-1-ol](/img/structure/B14876992.png)
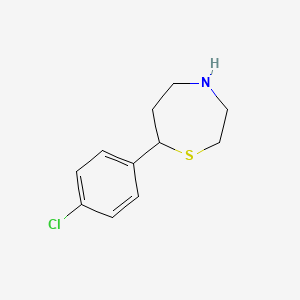
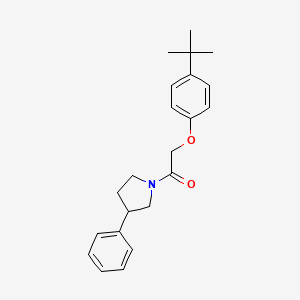
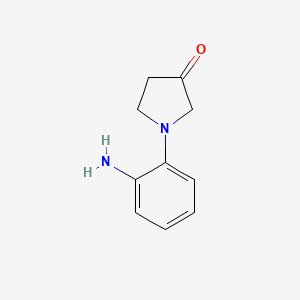
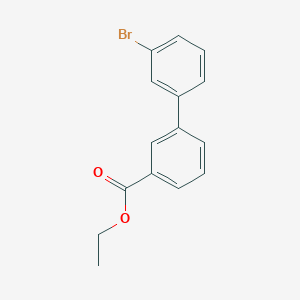
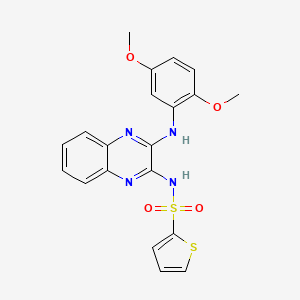
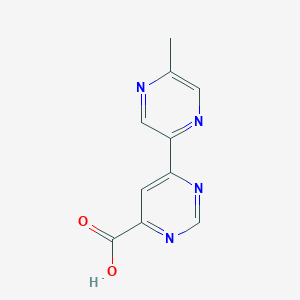
![2-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14877036.png)
